molecular formula C19H13FN4O2S2 B2364547 11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione CAS No. 1358429-10-3

11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione

Cat. No. B2364547
CAS RN: 1358429-10-3
M. Wt: 412.46
InChI Key: IBSSUVDPGMYCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione is a useful research compound. Its molecular formula is C19H13FN4O2S2 and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality 11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Material Science

Thiophene, a sulfur-containing heterocyclic compound, is fundamental in the development of materials with significant electronic and photonic properties. Compounds like the one , featuring thiophene units, are explored for their potential in creating organic semiconductors, thin-film transistors, and photovoltaic materials. The introduction of fluorophenyl groups can further modulate the electronic properties, enhancing the material's suitability for these applications. For instance, substituted thiophenes have shown a wide spectrum of biological activities and are utilized in materials science for organic field-effect transistors and solar cells (S. Nagaraju et al., 2018).

Organic Synthesis and Pharmaceutical Applications

The presence of both thiophene and fluorophenyl moieties in a compound's structure is indicative of its potential utility in synthetic organic chemistry and pharmaceutical research. Thiophene derivatives have been explored for their antibacterial, antifungal, and antiviral properties. The incorporation of fluorine atoms can enhance the biological activity and metabolic stability of pharmaceutical compounds, making them candidates for drug development. For example, synthetic methods for creating complex thiophene-containing molecules have been developed for their potential as antitumor agents (A. Fadda et al., 2012).

properties

IUPAC Name

11-[(3-fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S2/c20-13-4-1-3-12(9-13)10-23-19(26)24-15-6-8-28-16(15)17(25)22(18(24)21-23)11-14-5-2-7-27-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSSUVDPGMYCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione

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